molecular formula C16H19NOS B12730084 2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole CAS No. 84125-30-4

2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole

Cat. No.: B12730084
CAS No.: 84125-30-4
M. Wt: 273.4 g/mol
InChI Key: WBYFUDAJPMHODG-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole is a heterocyclic compound that features a thiazole ring and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole typically involves the formation of the thiazole ring followed by the introduction of the tetrahydropyran moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further modified to introduce the tetrahydropyran ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the tetrahydropyran ring can enhance the compound’s solubility and bioavailability. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid
  • 2,2-Dimethyltetrahydro-2H-pyran-4-yl)acetaldehyde

Uniqueness

Compared to similar compounds, 2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole stands out due to its unique combination of the thiazole and tetrahydropyran rings. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

84125-30-4

Molecular Formula

C16H19NOS

Molecular Weight

273.4 g/mol

IUPAC Name

2-(2,2-dimethyloxan-4-yl)-4-phenyl-1,3-thiazole

InChI

InChI=1S/C16H19NOS/c1-16(2)10-13(8-9-18-16)15-17-14(11-19-15)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3

InChI Key

WBYFUDAJPMHODG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)C2=NC(=CS2)C3=CC=CC=C3)C

Origin of Product

United States

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